tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate
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Overview
Description
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound primarily used as a dye. It is known for its vibrant yellow color and is commonly referred to as Direct Yellow 86 . This compound is widely used in various industries, including textiles, paper, and leather, due to its excellent dyeing properties.
Preparation Methods
The synthesis of tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4,8-disulfonatonaphthalen-2-ylamine.
Coupling: The diazonium salt formed is then coupled with 2-methoxy-5-methylphenylamine to form an azo compound.
Condensation: This intermediate product undergoes condensation with 4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenylcarbamoylamine.
Final Coupling: The final product is obtained by coupling this compound with another diazonium salt of 4,8-disulfonatonaphthalen-2-ylamine.
Chemical Reactions Analysis
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the cleavage of azo bonds, resulting in the formation of amines.
Scientific Research Applications
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and reactions to track the progress of reactions.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Medicine: It is used in diagnostic procedures to highlight specific tissues or cells.
Industry: The compound is widely used in the textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate involves its interaction with various molecular targets:
Binding to Proteins: The compound binds to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate is unique compared to other similar compounds:
Direct Yellow 50: This compound has a similar structure but differs in the position and number of sulfonate groups.
Direct Yellow 86: Another similar compound, but with variations in the substituents on the aromatic rings.
Direct Yellow 96: This compound has different substituents, leading to variations in dyeing properties and applications.
Properties
Molecular Formula |
C37H28N6Na4O15S4 |
---|---|
Molecular Weight |
1016.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
JQRFOMXXFJIGMQ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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